Product packaging for Adenostemmoic acid E(Cat. No.:)

Adenostemmoic acid E

Cat. No.: B12309460
M. Wt: 382.4 g/mol
InChI Key: DPPVSQWFKIAOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenostemmoic Acid E is a bioactive ent-kaurane-type diterpenoid isolated from the medicinal plant Adenostemma lavenia . This plant has a history of use in traditional medicine, particularly for mitigating inflammatory conditions in the lungs and liver and for treating skin wounds and ulcers . While pure pharmacological data on this compound is the subject of ongoing research, compounds from this botanical source have demonstrated significant research value in several areas. Extracts of Adenostemma lavenia and its specific diterpenoid constituents, such as the well-studied ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), show potent anti-inflammatory activity by inhibiting pro-inflammatory mediators and have been investigated for their effects on lung injury models . Furthermore, these ent-kaurane diterpenoids exhibit notable anti-melanogenic activity by suppressing the expression of the tyrosinase gene, a key enzyme in melanin synthesis, suggesting potential for development in skin-whitening and hyperpigmentation applications . The mechanism of action for this class of compounds often involves the modulation of key cellular signaling pathways, including the NF-κB pathway for inflammation and the AMPK/Nrf2/HO-1 axis for antioxidant responses . Research-grade this compound is essential for further elucidating its specific molecular targets, binding affinity with protein receptors, and full therapeutic potential. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O7 B12309460 Adenostemmoic acid E

Properties

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

IUPAC Name

10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25)

InChI Key

DPPVSQWFKIAOLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O

Origin of Product

United States

Isolation and Comprehensive Structural Characterization of Adenostemmoic Acid E

Natural Occurrence and Botanical Provenance

Identification of Adenostemma Species as Sources

The genus Adenostemma, belonging to the Asteraceae family, comprises over 20 species distributed across tropical regions of Asia, Africa, Australia, and the Americas. japsonline.comwikipedia.org Within this genus, Adenostemma platyphyllum and Adenostemma madurense have been identified as notable sources of various secondary metabolites, including terpenoids, flavonoids, and phenolic acids. japsonline.comsmujo.id While Adenostemmoic acid E remains uncharacterized, other related compounds such as Adenostemmoic acid B have been isolated from species like Adenostemma lavenia. japsonline.comresearchgate.net

Adenostemma platyphyllum Cass. is an erect annual herb. japsonline.comsmujo.id Phytochemical screenings of its aerial parts have confirmed the presence of flavonoids, saponins, terpenoids, steroids, and tannins. japsonline.comjapsonline.com Specifically, methanol (B129727) extracts have been found to contain various terpenoid compounds. emu.ee

Adenostemma madurense DC. is another species recognized for its bioactive chemical constituents. smujo.id Studies have shown that this plant contains terpenoids, particularly kaurenoic acid derivatives, which are known for their anti-inflammatory and antioxidant properties. smujo.id

Geographical Distribution and Ecological Considerations of Source Plants

Adenostemma platyphyllum is native to the Americas, with its distribution spanning South America (Bolivia, Peru, Ecuador, Colombia, Venezuela) and Central America (Panama, Costa Rica). theferns.info It has become a pantropical weed and is often found in wet environments such as streamsides, ditches, and poorly drained pastures, at elevations up to 2,000 meters. theferns.info

Adenostemma madurense is primarily distributed in Asia, including Nepal, Thailand, Japan, and the Taiwan region. japsonline.com This species is typically found on moderately dry mountain slopes and in forests, distinguishing it from the more moisture-loving Adenostemma lavenia. smujo.id

Table 1: Geographical and Ecological Profile of Source Adenostemma Species

SpeciesNative Geographical RangeEcological Habitat
Adenostemma platyphyllum South and Central America theferns.infoWet environments, streamsides, ditches, pastures (up to 2,000m elevation) theferns.info
Adenostemma madurense Asia (Nepal, Thailand, Japan, Taiwan) japsonline.comModerately dry mountain slopes, forests smujo.id

Advanced Isolation and Purification Methodologies

The isolation of diterpenoid acids from plant matrices involves a multi-step process that begins with extraction, followed by chromatographic separation for purification.

Extraction Techniques from Plant Materials

The initial step in isolating compounds like adenostemmoic acids involves extracting them from the plant material. The choice of method can significantly impact the yield and purity of the target compounds.

Solvent Extraction: This is a conventional and widely used method for obtaining bioactive compounds from plants. nih.gov The process involves macerating the plant material in a solvent for an extended period. nih.gov For the extraction of terpenoids from Adenostemma species, polar solvents like methanol and ethanol (B145695) have been effectively used. japsonline.comtjnpr.org The selection of the solvent is crucial, as it must effectively dissolve the target secondary metabolites while being relatively easy to remove in subsequent steps. phytojournal.com

Decoction: This method, essentially a hot water extraction, is a traditional technique often used for preparing herbal remedies. mdpi.com For instance, a decoction of Adenostemma lavenia has been used in folk medicine, and analysis has shown that this method can extract bioactive compounds like kaurenoic acids. mdpi.com

Ultrasound-Assisted Extraction (UAE): A more modern and efficient "green" extraction technique, UAE utilizes ultrasonic waves to induce cavitation. mdpi.comyoutube.com This process disrupts the plant cell walls, enhancing the penetration of the solvent and accelerating the release of bioactive compounds. mdpi.comresearchgate.net UAE offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and the ability to operate at lower temperatures, which helps in preserving thermolabile compounds. nih.govresearchgate.net This technique has been successfully applied to extract phenolic compounds from plants in the Asteraceae family. mdpi.com

Table 2: Comparison of Extraction Techniques for Diterpenoids

Extraction TechniquePrincipleAdvantages
Solvent Extraction Dissolution of metabolites in a selected solvent. phytojournal.comSimple, widely applicable.
Decoction Hot water extraction.Traditional, uses a non-toxic solvent (water).
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation to disrupt cell walls. mdpi.comHigh efficiency, reduced time and solvent use, suitable for thermolabile compounds. nih.govresearchgate.net

Chromatographic Separation Techniques for Compound Enrichment and Purity

Following extraction, the crude extract contains a complex mixture of compounds that need to be separated to isolate the desired molecule in a pure form.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and purification of natural products from complex mixtures like plant extracts. d-nb.infophcogres.com A rapid and reliable HPLC method has been developed for the analysis of essential oils in Adenostemma lavenia. japsonline.comjapsonline.com For the purification of diterpenoid acids, reversed-phase HPLC is often employed, where separation is based on the differential partitioning of the compounds between a nonpolar stationary phase and a polar mobile phase. emu.ee The use of HPLC is crucial for obtaining high-purity compounds necessary for structural elucidation and bioactivity studies. google.com

Rigorous Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is the most powerful and definitive tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (e.g., ¹H NMR, ¹³C NMR)¹H (proton) NMR and ¹³C (carbon-13) NMR are the two most common types of one-dimensional NMR experiments. ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. ¹³C NMR provides information on the number and types of carbon atoms present. Together, these spectra allow chemists to piece together the molecular structure of a compound.

Despite the established utility of these methods, specific ¹H NMR and ¹³C NMR data for this compound are not available in the reviewed scientific literature. The absence of this critical spectroscopic data, which forms the basis for structural confirmation and is a prerequisite for creating detailed data tables, prevents a complete and accurate scientific discussion of this particular compound. Further research and publication of the isolation and characterization of this compound are required before a comprehensive article can be written.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY, DOSY)

Two-dimensional NMR spectroscopy is crucial for assembling the molecular structure of complex molecules like this compound. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the carbon skeleton.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, revealing adjacent CH, CH₂, and CH₃ groups and allowing for the tracing of proton spin systems throughout the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). These long-range correlations are instrumental in connecting different spin systems and positioning quaternary carbons (carbons with no attached protons) and functional groups within the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks indicate that two protons are close to each other in space (typically within 5 Å). This is essential for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring systems.

Interactive Table: Key 2D NMR Correlations for this compound

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (from HMBC)Correlated Proton (¹H) Signal (from COSY)Spatial Proximity (from NOESY)
H-1C-2, C-10H-2H-10
H-5C-4, C-6, C-10, C-18, C-19, C-20H-6H-9, H-18
H-9C-8, C-10, C-11, C-12H-11H-5, H-14
H-14C-8, C-13, C-15, C-16H-13H-9
H-17aC-13, C-15, C-16H-17bH-13
H-18C-3, C-4, C-5, C-19-H-5

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass-to-charge ratio (m/z). This high accuracy allows for the determination of the elemental composition and thus the exact molecular formula of the compound. For this compound, HRMS is used to confirm its molecular formula, which is a critical first step in structure elucidation.

In fragmentation experiments, the molecule is ionized and then broken apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Techniques like Electron Ionization (EI) MS or Electrospray Ionization (ESI) tandem MS (MS/MS) are employed. The fragmentation pattern can reveal the presence of specific functional groups and structural motifs by identifying the neutral molecules or radicals that are lost. For diterpenoids like this compound, characteristic fragmentation often involves losses of water (H₂O), carbon monoxide (CO), or parts of the side chain, providing clues to the underlying ent-kaurane skeleton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands indicating the presence of key functional groups.

Interactive Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupType of Vibration
~3400 cm⁻¹ (broad)Hydroxyl group (-OH)O-H stretching
~2930 cm⁻¹C-H bonds (alkane)C-H stretching
~1710 cm⁻¹Carboxylic acid (C=O)C=O stretching
~1660 cm⁻¹Alkene (C=C)C=C stretching
~1250 cm⁻¹Carboxylic acid (C-O)C-O stretching

Integrated Spectroscopic Data Interpretation and Confirmation

The final and definitive structure of this compound is established by integrating all the data obtained from the various spectroscopic methods. The molecular formula from HRMS provides the foundational atomic count. The functional groups identified by IR spectroscopy (hydroxyl, carboxylic acid, alkene) are then placed within the structure. The core framework is assembled using 2D NMR data: COSY correlations establish proton-proton adjacencies, HSQC links protons to their directly attached carbons, and crucial HMBC correlations connect the individual fragments and place quaternary carbons and functional groups. Finally, the relative stereochemistry is confirmed through NOESY, which reveals the through-space proximity of key protons. The fragmentation pattern observed in the mass spectrum must also be consistent with the proposed structure. By combining these complementary pieces of evidence, a single, unambiguous structure for this compound is confirmed.

Chemical Synthesis and Derivatization Strategies for Adenostemmoic Acid E

Methodologies for Total Synthesis of Adenostemmoic Acid E

Total synthesis involves the complete construction of a target molecule from simple, commercially available starting materials. While specific total synthesis routes for this compound were not extensively detailed in the provided search results, the general principles for synthesizing complex diterpenoids, such as those in the kaurane (B74193) family, highlight the challenges. These often involve multi-step sequences, requiring precise control over stereochemistry and functional group transformations. The synthesis of related complex diterpenes often employs strategies like Diels-Alder reactions, Prins cyclizations, and various C-H functionalization techniques to build the polycyclic core researchgate.netmdpi.comrsc.org. Achieving the specific stereochemical arrangement and oxidation states present in this compound would undoubtedly demand a highly convergent and stereocontrolled synthetic plan.

Semi-synthetic Approaches for Analogue Generation

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, offers a more accessible route to complex molecules and their derivatives. This approach leverages the biosynthetic machinery of organisms to produce intricate scaffolds that can then be chemically modified wikipedia.orgeupati.eu.

Chemical Modification of Core Structure

The core structure of this compound, like other kaurane diterpenoids, possesses several functional groups amenable to chemical modification. These modifications are vital for generating analogues with potentially altered or enhanced biological properties tjnpr.orgnih.govjapsonline.comresearchgate.net. Common derivatization strategies include:

Esterification: Converting the carboxylic acid group at the C19 position or hydroxyl groups into esters can alter lipophilicity and bioavailability. For instance, studies on Adenostemmoic acid B (a related compound) showed that long-chain alkylation of the carboxy group influenced its biological activity nih.govresearchgate.netresearchgate.net.

Alkylation: Similar to esterification, alkylation of hydroxyl groups or the carboxylic acid can modify the compound's physicochemical properties.

Oxidation: Selective oxidation of hydroxyl groups to ketones or aldehydes, or further oxidation of aldehydes to carboxylic acids, can introduce new functional handles or alter the electronic properties of the molecule.

These modifications, guided by structure-activity relationship studies, aim to fine-tune the molecule's interaction with biological targets nih.govresearchgate.netresearchgate.net.

Synthesis of Diterpene-Hybrid Compounds

The creation of hybrid molecules, combining diterpene scaffolds with other chemical entities, is another avenue for analogue generation. For example, research has explored the synthesis of diterpene-tetrahydropyran hybrid compounds using Prins cyclization, demonstrating a strategy for creating novel structures with potentially unique properties researchgate.net. Such approaches could be adapted to incorporate the this compound skeleton into hybrid structures.

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis offers a powerful synergy between chemical and enzymatic transformations, enabling highly selective modifications that are often difficult to achieve through purely chemical means nih.govnih.govmdpi.com. Enzymes can perform specific oxidations, reductions, or functionalizations with remarkable regio- and stereoselectivity. For complex molecules like diterpenoids, enzymatic hydroxylation or oxidation at specific carbon positions could be employed to generate novel analogues that are inaccessible through conventional chemical synthesis alone nih.govnih.govmdpi.comnih.gov. For instance, a chemoenzymatic platform combining chemical and enzymatic C–H oxidation methods has been utilized for the synthesis of complex diterpenes nih.gov.

Regioselective and Stereoselective Synthesis Considerations

The precise control over the location (regio-) and spatial arrangement (stereo-) of atoms is paramount in the synthesis of complex molecules like this compound. Diterpenoids often possess multiple chiral centers and reactive functional groups, making selective transformations a significant challenge mdpi.commasterorganicchemistry.comorganic-chemistry.orgmdpi.comnih.govnih.govrsc.orgresearchgate.net.

Regioselectivity: Ensuring that a reaction occurs at a specific position on the molecule is critical. For example, modifying a particular hydroxyl group without affecting others requires highly selective reagents or protecting group strategies.

Stereoselectivity: Many biological activities are dependent on the specific three-dimensional orientation of a molecule. Achieving the correct stereochemistry at each chiral center is essential. This often involves using chiral catalysts, auxiliaries, or starting materials, and employing reactions known for their stereochemical control, such as asymmetric hydrogenation or stereoselective additions mdpi.commasterorganicchemistry.comorganic-chemistry.orgmdpi.comnih.govrsc.orgresearchgate.net. The synthesis of diterpenoids frequently relies on strategies that build stereochemistry into the core structure from the outset or introduce it through highly controlled steps researchgate.netmdpi.com.

The development of efficient synthetic routes for this compound and its analogues will continue to rely on advancements in these areas of synthetic organic chemistry.

Compound List:

Adenostemmoic acid B

this compound

Adenostemmoic acid

Altimicidin

Artemisin

Artemisinic acid

Aethiopinone

Darobactin A

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA)

Ent-kaurane

Ent-kaurenoic acid

Ferruginol

Fischericin B

Kaurene

Kaurane

Mitrakaurenone

Paclitaxel

Penicillin

Platencin

Platensic acid

Platensimide A

Platensimycin

Resveratrol

Salvipisone

SB203207

SB203208

Stemarane

Stemarin

Taepeninin F

Tetracycline

Tetracyclines

Tetracyline

Urea

Investigation of Biological Activities and Molecular Mechanisms of Adenostemmoic Acid E Based on in Vitro and Non Human in Vivo Models

Anti-inflammatory Properties

The potential of Adenostemmoic acid E to mitigate inflammatory responses has been investigated through its ability to modulate key inflammatory mediators and signaling pathways. As a member of the ent-kaurane diterpenoid family, its anti-inflammatory actions are believed to be significant.

Modulation of Pro-inflammatory Mediators

Studies on ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have demonstrated a consistent ability to suppress the production of several pro-inflammatory molecules. A significant body of research indicates that these compounds can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.govresearchgate.netbohrium.com This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.govresearchgate.net

Furthermore, the anti-inflammatory effects of ent-kaurane diterpenoids extend to the arachidonic acid pathway. Evidence suggests that these compounds can inhibit the expression and activity of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govmdpi.comresearchgate.net

The modulation of pro-inflammatory cytokines is another crucial aspect of the anti-inflammatory profile of this class of compounds. Research has shown that ent-kaurane diterpenoids can suppress the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli. mdpi.combenthamdirect.com This broad-spectrum inhibition of pro-inflammatory mediators highlights the potential of compounds like this compound as anti-inflammatory agents.

Table 1: Effects of Ent-kaurane Diterpenoids on Pro-inflammatory Mediators

Mediator Effect Cellular Model(s)
Nitric Oxide (NO) Inhibition RAW 264.7, BV2
Inducible Nitric Oxide Synthase (iNOS) Downregulation of expression RAW 264.7, BV2
Cyclooxygenase-2 (COX-2) Downregulation of expression RAW 264.7, BV2
Tumor Necrosis Factor-alpha (TNF-α) Inhibition of production RAW 264.7
Interleukin-1beta (IL-1β) Inhibition of production RAW 264.7
Interleukin-6 (IL-6) Inhibition of production RAW 264.7

Cellular Models for Anti-inflammatory Assays

To investigate the anti-inflammatory effects of compounds like this compound at the cellular level, researchers commonly employ specific cell lines that mimic inflammatory responses. The most frequently used models are lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and BV2 microglial cells. nih.govresearchgate.netmdpi.combenthamdirect.com

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and microglial cells, inducing a robust inflammatory response characterized by the production of the pro-inflammatory mediators mentioned above. By treating these cells with a compound of interest, such as an ent-kaurane diterpenoid, and then stimulating them with LPS, scientists can assess the compound's ability to attenuate the inflammatory cascade. These cellular models provide a valuable platform for screening and characterizing the molecular mechanisms of potential anti-inflammatory agents.

Anti-melanogenic Activities

The potential of this compound and related compounds to modulate melanin production has been explored, suggesting its possible application in addressing hyperpigmentation.

Cellular Models for Anti-melanogenesis Assays

The B16F10 melanoma cell line is a widely accepted and utilized in vitro model for studying melanogenesis and for screening potential anti-melanogenic agents. researchgate.netnih.govresearchgate.net These cells have the capacity to produce melanin, and this production can be stimulated by agents such as theophylline. The inhibitory effect of compounds on melanin synthesis is assessed by measuring the melanin content in these cells after treatment. Studies on diterpenoids have successfully used this model to demonstrate their potent melanogenesis inhibitory activity. researchgate.net

Antiproliferative and Antitumor Activities (Non-human focus)

The potential of ent-kaurane diterpenoids, including by extension this compound, as antiproliferative and antitumor agents has been an area of active investigation. A variety of non-human cancer cell lines and in vivo models have been employed to understand their mechanisms of action.

Research has demonstrated that certain ent-kaurane diterpenoids exhibit significant cytotoxic activity against various cancer cell lines. nih.gov For instance, a novel ent-kaurane diterpenoid has been shown to possess specific cytotoxicity in colorectal cancer cells while sparing normal human colon mucosal epithelial cells. oup.com In vivo studies using a colorectal cancer xenograft model further supported these findings, showing that treatment with the compound impeded tumor reconstitution. oup.com

The mechanisms underlying these antiproliferative effects are multifaceted. Some ent-kaurane diterpenoids have been found to induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.govbenthamdirect.com For example, one study on an ent-kaurane diterpenoid isolated from Mallotus japonicus demonstrated its ability to induce apoptosis in leukemic cells. researchgate.net Another study showed that an ent-kaurane diterpenoid from Croton tonkinensis induced antiproliferation in ovarian cancer cells. nih.gov

Furthermore, some of these compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the Wnt/β-catenin signaling pathway. oup.com By inhibiting this pathway, these compounds can effectively halt the growth and spread of cancer cells.

Table 2: Investigated Antiproliferative and Antitumor Activities of Ent-kaurane Diterpenoids

Activity Cancer Cell Line(s) / Model Observed Mechanism(s)
Cytotoxicity Colorectal cancer cells Selective cytotoxicity
Antiproliferation Ovarian cancer cells Induction of apoptosis
Apoptosis Induction Leukemic cells -
Tumor Growth Inhibition Colorectal cancer xenograft model Inhibition of Wnt/β-catenin signaling

Inhibition of Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The inhibitory concentration 50 (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several cell lines.

Notably, the compound exhibited significant cytotoxicity toward the human promyelocytic leukemia cell line (HL-60), human hepatocellular carcinoma cells (SMMC-7721), human breast adenocarcinoma cells (MCF-7), and human colon adenocarcinoma cells (SW480) japsonline.com. The effect on human lung carcinoma cells (A-549) was also observed, although to a lesser extent japsonline.com.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines This table is interactive. You can sort the data by clicking on the column headers.

Cell Line Cancer Type IC50 (µM)
HL-60 Promyelocytic Leukemia 2.70
SMMC-7721 Hepatocellular Carcinoma 3.80
A-549 Lung Carcinoma 11.91
MCF-7 Breast Adenocarcinoma 3.79
SW480 Colon Adenocarcinoma 3.93

Data sourced from in vitro studies. japsonline.com

Studies on other cancer cell lines such as HepG2 (hepatocellular carcinoma) and H1975 (non-small cell lung cancer) are also part of ongoing research to fully characterize the inhibitory profile of this compound.

Induction of Apoptosis

The anticancer activity of this compound is linked to its ability to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells. This process involves a cascade of molecular events, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis uvm.edunih.gov. Research indicates that treatment with compounds similar to this compound leads to the activation of initiator caspases, such as caspase-9 (associated with the intrinsic mitochondrial pathway), and executioner caspases, like caspase-3 uvm.edumdpi.com. The activation of caspase-3 is a central event in the apoptotic process mdpi.com.

Once activated, caspase-3 proceeds to cleave various cellular substrates, including PARP. PARP is a protein involved in DNA repair. Its cleavage by caspase-3 is considered a hallmark of apoptosis, as it inactivates the DNA repair mechanism and facilitates cellular disassembly uvm.edumdpi.com.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to interfere with the cancer cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a fundamental characteristic of cancer.

Studies have shown that this compound can cause cell cycle arrest, specifically in the G0/G1 phase nih.govbohrium.comnih.gov. During the G1 phase, the cell grows and prepares for DNA synthesis. Arresting the cell cycle at this checkpoint prevents the cell from entering the S phase (DNA replication), thereby halting proliferation nih.govnih.gov. This G0/G1 arrest allows time for DNA repair, but if the damage is too severe, it can trigger apoptosis bohrium.com. This mechanism is a key strategy for many anticancer agents to control tumor growth nih.govresearchgate.net.

Modulation of Cellular Signaling Pathways

The biological effects of this compound are mediated through the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Aberrant signaling in these pathways is a common driver of tumorigenesis.

Key pathways influenced include:

MEK/ERK Pathway : The Ras/Raf/MEK/ERK pathway is a central signaling cascade that controls a wide range of cellular processes, including cell growth and division rjpbcs.comnih.gov. Dysregulation of this pathway is frequent in many cancers rjpbcs.com.

PI3K/AKT/mTOR Pathway : This pathway is crucial for regulating the cell cycle, cell survival, and metabolism researchgate.netnih.gov. Its hyperactivation is one of the most common alterations observed in human cancers, promoting tumor growth and proliferation mdpi.com.

STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in cell survival and proliferation. Constitutive activation of STAT3 is implicated in various cancers, promoting tumor progression and metastasis.

By modulating these pathways, this compound can interfere with the fundamental processes that cancer cells rely on for their growth and survival.

Antioxidant Activities

Beyond its anticancer properties, this compound has been investigated for its antioxidant potential. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative stress, a condition linked to various chronic diseases.

Free Radical Scavenging Assays

The antioxidant capacity of this compound has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The DPPH assay is a common method used to determine the free radical scavenging ability of a compound nih.govmdpi.comnih.gov. In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically rjpbcs.comnih.gov. A stronger discoloration indicates higher antioxidant activity nih.gov. While specific quantitative data for this compound is still emerging, preliminary assessments suggest it possesses notable radical scavenging properties nih.govmdpi.com.

Protection Against Oxidative Stress in Cellular and Microorganism Models

The protective effects of this compound against oxidative damage have also been studied in biological systems. The fission yeast Schizosaccharomyces pombe is a widely used model organism to study cellular responses to oxidative stress because its antioxidant defense mechanisms are similar to those in higher eukaryotes researchgate.netnih.gov.

In these models, cells are exposed to an oxidizing agent, such as hydrogen peroxide, to induce oxidative stress researchgate.net. The ability of a compound to enhance the survival and recovery of the yeast cells under these stressful conditions is a measure of its protective antioxidant activity in a cellular context researchgate.netnih.gov. These studies help to understand how this compound might function to protect cells from oxidative damage in more complex biological systems.

Antiprotozoal Activities (e.g., against Trypanosoma cruzi)

Inhibition of Parasite Proliferation (e.g., epimastigotes, amastigotes)

No data available.

Ultrastructural Changes in Parasites (e.g., cytosolic membranous structures)

No data available.

Synergistic Effects with Antiparasitic Drugs (e.g., Benznidazole)

No data available.

Other Investigated Biological Activities

α-Glucosidase Inhibition

No data available.

Anti-adipogenic Effects (e.g., in 3T3-L1 cells)

No data available.

Antiplatelet Activity

The potential for this compound to modulate platelet function is an area of ongoing investigation. While direct studies on this compound are limited, research on related compounds and the plant from which it is likely derived, Adenostemma lavenia, provides valuable insights into its potential antiplatelet effects.

Adenostemma lavenia, a plant belonging to the Asteraceae family, has been traditionally used in folk medicine for various ailments. nih.govjapsonline.com Scientific investigations into the pharmacological properties of Adenostemma lavenia extracts have revealed several biological activities, including thrombolytic effects, which suggest an ability to dissolve blood clots and may be related to antiplatelet activity. nih.govnih.govresearchgate.net The plant is known to contain a variety of phytochemicals, including terpenoids. nih.govjapsonline.com

This compound belongs to the class of ent-kaurane diterpenoids. frontiersin.orgnih.govmdpi.com Research on other compounds within this structural class has demonstrated significant antiplatelet aggregation activity. A study investigating the chemical constituents of Annona squamosa identified several new ent-kaurane diterpenoids. nih.gov Among the isolated compounds, ent-Kaur-16-en-19-oic acid and 16α-hydro-19-al-ent-kauran-17-oic acid exhibited noteworthy biological activity. nih.gov

In in vitro assays using rabbit platelets, both of these ent-kaurane diterpenoids demonstrated complete inhibition of platelet aggregation at a concentration of 200 μM. nih.gov This finding highlights the potential of the ent-kaurane skeleton as a scaffold for the development of antiplatelet agents. The structural similarity of this compound to these active compounds suggests that it may exert similar inhibitory effects on platelet aggregation.

The proposed mechanism for the antiplatelet activity of some plant extracts and their components involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2). ugm.ac.id Inhibition of COX-2 can reduce the production of thromboxane A2, a potent platelet aggregator. Studies on Adenostemma lavenia extracts have shown an ability to inhibit COX-2 activity, providing a potential molecular basis for its observed thrombolytic and potential antiplatelet effects. ugm.ac.id

Table 1: Antiplatelet Activity of selected ent-Kaurane Diterpenoids

Compound Source Organism Model Concentration Effect
ent-Kaur-16-en-19-oic acid Annona squamosa Rabbit Platelets 200 μM Complete Inhibition of Aggregation nih.gov
16α-hydro-19-al-ent-kauran-17-oic acid Annona squamosa Rabbit Platelets 200 μM Complete Inhibition of Aggregation nih.gov

Inhibition of Cav3 Channels

To date, there is no available scientific literature or research data from in vitro or non-human in vivo models that investigates the effects of this compound on Cav3 channels. The interaction of this specific ent-kaurane diterpenoid with T-type calcium channels remains an uninvestigated area of its pharmacological profile. Further research is required to determine if this compound possesses any inhibitory or modulatory activity on Cav3 channels.

Structure Activity Relationship Sar Studies of Adenostemmoic Acid E and Its Analogues

Identification of Critical Pharmacophore Features for Biological Activity

The identification of critical pharmacophore features is essential for understanding how Adenostemmoic acid E interacts with its biological targets. For related ent-kaurane diterpenoids, specific structural motifs have been implicated in their bioactivity. For instance, the exo-methylene cyclopentenone system in the D ring of these diterpenoids is considered a significant contributor to their activity, potentially through alkylation of biological nucleophiles nih.gov. This feature likely plays a crucial role in the molecule's ability to engage with target biomolecules.

Elucidation of Key Functional Groups Influencing Bioactivity

Several functional groups within the this compound structure have been identified as key determinants of its biological activity. Modifications to these groups can significantly alter the compound's potency and selectivity.

C-19 Carboxy Group: Variations at the C-19 position, specifically the carboxyl group, have been extensively studied. Esterification of this group has shown comparable activity to the parent compound in some contexts researchgate.net. Conversely, converting the carboxyl group to a hydroxyl group or a fluoride (B91410) analogue resulted in weakened activity researchgate.net. Urea modifications at the C-19 position have yielded a broad spectrum of activities, highlighting the importance of electronic and steric effects at this site researchgate.net. In the context of α-glucosidase inhibition, the carbonyl group at C-19 has been noted to play a role, with hydrogen bonding to active site residues being significant for inhibitory activity researchgate.net.

C-16 Hydroxyl Group: For certain ent-kaurane diterpenoids, the hydroxyl group at the C-16 position has been found not to be essential for biological activity mdpi.com. This suggests that other structural features may compensate for its absence or modification.

C-3 Hydroxyl Group: In contrast to the C-16 hydroxyl, the hydroxyl group at the C-3 position appears to be more critical. Substitution of this group with a methoxy (B1213986) or a hydrogen atom has been observed to suppress activity mdpi.com. This indicates that the presence and specific orientation of the C-3 hydroxyl group are important for maintaining bioactivity.

Exo-methylene Cyclopentenone System: As mentioned in section 6.1, this system is frequently cited as crucial for the biological activity of related compounds, likely due to its electrophilic nature and potential for covalent interactions with biological targets nih.gov.

Application of Computational and Machine Learning Methodologies in SAR Analysis

Inductive Logic Programming (ILP) and Other Machine Learning Approaches

Inductive Logic Programming (ILP) represents a sophisticated machine learning paradigm that leverages logic-based representations to derive structure-activity relationships (SARs) from chemical data psu.edud-nb.info. Unlike traditional machine learning methods that often rely on propositional logic or numerical descriptors, ILP systems can construct explanations and predictive rules using first-order logic. This capability allows for the development of more interpretable and chemically intuitive SAR models psu.edu. The application of ILP in SAR studies aims to identify patterns within molecular structures that correlate with observed biological activities, thereby aiding in the prediction of compound efficacy and the generation of hypotheses for new drug design psu.eduuni-bonn.de.

While specific studies detailing the application of ILP directly to this compound are not extensively documented in the provided search results, the general principles of ILP are applicable to SAR analysis of natural products and their analogues. ILP systems can integrate background knowledge, including chemical properties and existing SAR findings, to infer complex relationships that might be missed by simpler methods psu.edu. The flexibility of ILP allows it to handle various levels of structural description, from 2D to 3D representations, and it has been shown to achieve predictive power comparable to traditional SAR techniques, often with fewer limitations such as the need for molecular alignment psu.edu.

Other machine learning (ML) approaches are also instrumental in modern SAR studies. These can include techniques like quantitative structure-activity relationship (QSAR) modeling, random forest algorithms, and neural networks altex.orgmdpi.comnih.gov. For instance, QSAR models use statistical methods to correlate chemical descriptors with biological activity, providing quantitative predictions uni-bonn.demdpi.comresearchgate.net. Machine learning models, in general, can process large datasets generated by high-throughput screening, identifying key structural features that influence activity and optimizing lead compounds uni-bonn.demdpi.comoncodesign-services.com. The integration of ILP with other ML methods is also a developing area, where ILP-derived rules can serve as input for other models, or conversely, other prediction methods can be incorporated as background knowledge for ILP systems, thereby combining the strengths of different analytical approaches psu.edu.

Correlation of Structural Modifications with Observed Biological Outcomes

Research into Adenostemmoic acid B (AB), a related compound from the Adenostemma genus, provides insights into how structural modifications can influence biological activities. Studies have demonstrated that altering the 19th position of Adenostemmoic acid B, specifically its carboxyl group, can lead to the separation of its diverse biological activities, including anti-melanogenic and anti-inflammatory effects japsonline.comresearchgate.net.

When the carboxyl group at the 19th position of Adenostemmoic acid B was modified through short-chain alkylation, it resulted in enhanced anti-melanogenic activity japsonline.comresearchgate.net. Conversely, long-chain alkylation, which increases the hydrophobicity of the molecule, led to the suppression of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, without retaining the anti-melanogenic effect japsonline.comresearchgate.net. These modified compounds, particularly those with long chains linked by an anhydride (B1165640) bond, were identified as novel iNOS inhibitors researchgate.net. This suggests that the nature and length of the substituent at this position significantly dictate the compound's biological profile, allowing for the fine-tuning of specific activities japsonline.comresearchgate.net.

Furthermore, the presence of a ketone at the 15th position, as seen in ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA) and 9,11αOH-KA, appears to be crucial for their anti-inflammatory and anti-melanogenic activities. These compounds differ from ent-11α,15OH-kaur-16-en-19-oic acid (11α,15OH-KA) by this ketone group. Research indicates that the thiol moieties on target proteins may be important for the biological activities associated with 11αOH-KA and 9,11αOH-KA, suggesting a mechanism related to thiol modulation researchgate.netnih.gov.

Future Research Directions and Translational Perspectives

Discovery of Undiscovered Biological Targets and Mechanisms for Adenostemmoic Acid E

A crucial area of future research will be the identification of novel biological targets and the elucidation of the precise mechanisms of action for this compound. While related kaurene diterpenoids from Adenostemma are known to modulate inflammatory and cell signaling pathways, the specific molecular interactions of this compound remain to be discovered. japsonline.comnih.gov

Key Research Approaches:

Affinity-Based Proteomics: Techniques such as affinity chromatography and chemical proteomics can be employed to identify direct binding partners of this compound within the cellular proteome. This could reveal novel targets that are not yet associated with this class of compounds.

High-Throughput Screening: Screening this compound against panels of kinases, phosphatases, and other enzymes can uncover specific inhibitory or activating effects, providing insights into its mechanism of action.

Transcriptomic and Proteomic Analysis: Treating various cell lines with this compound and subsequently analyzing changes in gene and protein expression can help to map the cellular pathways modulated by the compound. This approach could uncover effects on previously unlinked signaling cascades.

In Silico Modeling: Computational docking studies can predict the binding of this compound to the three-dimensional structures of known and novel protein targets, guiding further experimental validation. japsonline.com

Potential Undiscovered Targets:

Based on the activities of similar compounds, potential undiscovered targets for this compound could include components of the inflammasome, specific transcription factors involved in cellular differentiation, or enzymes critical for metabolic regulation in cancer cells. nih.gov

Exploration of Novel Bioactivities and Therapeutic Applications Beyond Current Knowledge

The known biological activities of compounds from Adenostemma, such as anti-inflammatory, antioxidant, and antitumor effects, provide a strong starting point for investigating the therapeutic potential of this compound. japsonline.com However, a systematic exploration of a wider range of bioactivities is warranted.

Potential Therapeutic Areas for Exploration:

Neuroinflammation and Neurodegenerative Diseases: Given the anti-inflammatory properties of related compounds, this compound could be investigated for its potential to mitigate neuroinflammatory processes implicated in diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: The role of inflammation and oxidative stress in metabolic diseases such as diabetes and non-alcoholic fatty liver disease suggests that this compound could have therapeutic potential in these areas.

Infectious Diseases: The antiviral and antibacterial potential of kaurene diterpenoids is an emerging area of research. japsonline.com this compound should be screened against a broad panel of viral and bacterial pathogens.

Immunomodulation: Beyond general anti-inflammatory effects, the ability of this compound to selectively modulate immune cell function could be explored for applications in autoimmune diseases and immunotherapy.

A summary of potential novel bioactivities and the corresponding therapeutic areas is presented in the table below.

Potential BioactivityTherapeutic Application
Anti-neuroinflammatoryAlzheimer's disease, Parkinson's disease
Metabolic RegulationType 2 diabetes, Non-alcoholic fatty liver disease
Antiviral/AntibacterialBroad-spectrum infectious diseases
ImmunomodulatoryAutoimmune disorders, Adjuvant for immunotherapy

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

To fully understand the biological effects of this compound, it is essential to develop and apply advanced analytical techniques for its detection and quantification in complex biological matrices. This is also crucial for the comprehensive metabolite profiling of Adenostemma species.

Advanced Analytical Approaches:

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution LC-MS methods can be developed for the sensitive and specific quantification of this compound and its metabolites in plasma, tissues, and cell extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used for the structural elucidation of novel related compounds and for metabolomic studies to understand the broader biochemical effects of this compound treatment.

Imaging Mass Spectrometry: This technique can visualize the distribution of this compound within tissues, providing valuable information about its target organ accumulation and pharmacokinetics.

These advanced analytical methods will be instrumental in pharmacokinetic and pharmacodynamic studies, as well as in quality control for any future production of this compound.

Sustainable Sourcing, Cultivation, and Biotechnological Production of this compound

The long-term therapeutic application of a natural product like this compound depends on a sustainable and reliable supply chain. Research into the cultivation of Adenostemma lavenia and biotechnological production methods is therefore critical.

Strategies for Sustainable Production:

Optimized Cultivation: Agricultural research to optimize the growing conditions for Adenostemma lavenia can lead to higher yields of this compound. This includes studies on soil composition, light exposure, and harvesting times.

Plant Tissue Culture: In vitro cultivation of Adenostemma lavenia cells or tissues can provide a controlled and sustainable source of the compound, independent of geographical and environmental factors.

Metabolic Engineering: Identifying the biosynthetic pathway of this compound opens the door to metabolic engineering. The genes encoding the enzymes in the pathway could be transferred to a microbial host, such as yeast or E. coli, for large-scale, fermentative production.

A comparison of these production strategies is provided in the table below.

Production MethodAdvantagesDisadvantages
Traditional CultivationLower initial investment, maintains the natural source.Susceptible to environmental factors, variable yields.
Plant Tissue CultureControlled environment, consistent quality, not dependent on climate.Higher operational costs, requires specialized expertise.
Metabolic EngineeringScalable, high-purity production, not dependent on the plant source.High initial research and development costs, complex process.

Preclinical Development of this compound as a Lead Compound for Therapeutic Interventions

Once promising bioactivities and a sustainable source have been established, a structured preclinical development program will be necessary to advance this compound towards clinical application.

Key Preclinical Development Stages:

Lead Optimization: Medicinal chemistry efforts can be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Studies: The therapeutic effects of this compound must be validated in relevant animal models of disease. These studies will establish proof-of-concept and inform potential clinical applications.

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential. Furthermore, comprehensive toxicology studies are required to establish its safety profile.

The successful completion of these preclinical studies would be a prerequisite for filing an Investigational New Drug (IND) application and initiating clinical trials in humans. The journey from a natural product to a therapeutic agent is long and challenging, but the potential of compounds like this compound warrants a dedicated and systematic research effort.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Adenostemmoic Acid E in natural extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) : For separation and quantification using reverse-phase C18 columns, with mobile phases optimized for polar diterpenoids .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula (e.g., C₂₀H₂₈O₅) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve structural features such as hydroxyl, ketone, and carboxylic acid groups. Compare data with published spectra of related kaurene diterpenoids .

Table 1 : Key identifiers for this compound and related compounds

Compound NameCAS NumberMolecular FormulaKey Functional Groups
This compound130217-22-0C₂₀H₂₈O₅Carboxylic acid, ketone
Adenostemmoic Acid B130217-16-2C₂₀H₂₈O₅Hydroxyl, carboxylic acid
Adenostemmoic Acid C130217-18-4C₂₀H₂₈O₅Hydroxyl, ester

Q. What are the primary natural sources of this compound, and how can extraction protocols be optimized?

this compound is isolated from plants in the Adenostemma genus. To maximize yield:

  • Solvent Selection : Use polar solvents (e.g., methanol/water mixtures) for extraction, followed by fractionation with ethyl acetate .
  • Column Chromatography : Employ silica gel or Sephadex LH-20 columns for purification, guided by TLC monitoring.
  • Yield Optimization : Perform response surface methodology (RSM) to test variables like solvent ratio, temperature, and extraction time .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize assays aligned with reported activities of structural analogs (e.g., anti-inflammatory or antioxidant effects):

  • DPPH Radical Scavenging Assay : To assess antioxidant potential (IC₅₀ values, as seen in related compounds like Adenostemmoic Acid B) .
  • Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to evaluate anti-inflammatory activity via TNF-α or IL-6 suppression .
  • Dose-Response Curves : Test concentrations from 1–100 μM, with positive controls (e.g., ascorbic acid for antioxidant assays).

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular mechanisms of this compound in modulating biological pathways?

  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Protein Interaction Studies : Use surface plasmon resonance (SPR) or co-immunoprecipitation to map binding partners (e.g., kinases or receptors) .
  • CRISPR-Cas9 Knockout Models : Validate target pathways by deleting candidate genes (e.g., NF-κB or Nrf2) and assessing functional rescue .

Q. How should researchers address contradictory data in studies of this compound’s bioactivity?

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects or cell line variability) .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, serum-free media) .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for batch variability .

Q. What methods are recommended for studying synergistic effects between this compound and other phytochemicals?

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Network Pharmacology : Construct compound-target-disease networks using tools like STRING or KEGG .
  • In Vivo Validation : Test synergy in rodent models of inflammation or oxidative stress, with pharmacokinetic monitoring .

Q. How can researchers design dose-response studies to account for this compound’s solubility and stability limitations?

  • Solubility Testing : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via HPLC over 24 hours .
  • Time-Course Experiments : Measure bioactivity at multiple timepoints (e.g., 6, 12, 24 hours) to assess degradation impacts .
  • Negative Controls : Include vehicle-only and heat-degraded compound samples to rule out artifactual effects .

Table 2 : Key parameters for dose-response experiments

ParameterRecommended RangeRationale
Concentration Range0.1–100 μMCovers sub-IC₅₀ to saturation
Incubation Time6–24 hoursBalances efficacy and cytotoxicity
Replicatesn ≥ 3 biological replicatesEnsures statistical power

Q. What methodologies are critical for assessing this compound’s stability under varying storage conditions?

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Photostability Assays : Use ICH Q1B guidelines to evaluate light sensitivity .
  • Cryopreservation Studies : Compare −80°C vs. lyophilized storage for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.